6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine
Description
Properties
Molecular Formula |
C15H21N5O4 |
|---|---|
Molecular Weight |
335.36 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11+,12?,15-/m1/s1 |
InChI Key |
USVMJSALORZVDV-WABSSEDKSA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 6-Chloropurine Riboside with 3,3-Dimethylallylamine
The classical and most widely reported method for synthesizing this compound involves the nucleophilic substitution of the 6-chloro group in 6-chloro-9-(β-D-ribofuranosyl)purine by 3,3-dimethylallylamine under reflux conditions.
-
- 6-Chloro-9-(β-D-ribofuranosyl)purine
- 3,3-Dimethylallylamine (or its hydrochloride salt)
- Triethylamine (as base)
- Solvent: Ethanol or n-butanol
-
- The 6-chloropurine riboside is dissolved in ethanol or n-butanol.
- Triethylamine is added to neutralize the hydrochloride salt and to act as a base.
- 3,3-Dimethylallylamine is added, and the mixture is refluxed for approximately 2 to 2.5 hours.
- After completion, the reaction mixture is cooled, concentrated under reduced pressure, and the pH is adjusted to around 8.
- The product precipitates upon refrigeration, is filtered, and purified by recrystallization from ethanol-acetonitrile or ethanol-ether mixtures.
-
- Yields reported are typically around 60-70%.
- Purification by recrystallization and chromatography ensures high purity.
- Characterization includes melting point determination, UV-Vis spectroscopy, NMR, and elemental analysis.
This method was detailed in the seminal work by Leonard et al. (1967), who synthesized the riboside derivative by condensing 3,3-dimethylallylamine with 6-chloro-9-(β-D-ribofuranosyl)purine in ethanol and triethylamine at reflux for 2.5 hours, achieving a 67% yield after recrystallization.
Alternative Chemical Synthesis Routes
Other synthetic routes involve multi-step chemical synthesis starting from simpler precursors such as diethyl malonate and dimethyl dioxirane to build the purine ring, followed by chlorination and amination steps to introduce the 6-(3,3-dimethylallylamino) group and ribosylation at the 9-position.
-
- Oxidation of diethyl malonate to 2-hydroxydiethyl malonate.
- Ammonolysis to 2-hydroxyl malonamide.
- Cyclization to pyrimidine derivatives.
- Chlorination to 4,5,6-trichloropyrimidine.
- Cyclization with formamidine hydrochloride to form purine derivatives.
- Amination with 3,3-dimethylallylamine.
- Ribosylation at the N9 position using protected ribose derivatives or enzymatic methods.
-
- Mild to moderate temperatures.
- Use of triethylamine or other bases.
- Purification by chromatography and recrystallization.
-
- The method is suitable for large-scale production due to moderate reaction conditions and readily available starting materials.
- Environmental impact is minimized compared to harsher chemical methods.
This synthetic strategy was outlined in patent literature and research articles focusing on adenine derivatives synthesis.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Characterization
-
- UV-Vis absorption maxima vary with pH, typically around 265-283 nm.
- NMR spectra confirm the presence of the 3,3-dimethylallylamino side chain and β-D-ribofuranosyl moiety.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (~335 Da).
Biological Activity Correlation:
- The sugar moiety and the 6-amino side chain are critical for biological activity.
- The riboside form shows enhanced activity compared to the free base.
- Synthetic derivatives prepared by these methods have been evaluated for cytokinin activity in various bioassays.
Chemical Reactions Analysis
1.2. Hydrogenation to Saturated Derivatives
Catalytic hydrogenation (Pd/C) of the 3-methyl-2-butenyl side chain yields 6-isopentylamino-9-β-D-ribofuranosylpurine , a saturated analog with distinct biological activity .
| Starting Material | Catalyst | Product | Melting Point | UV (pH 7) |
|---|---|---|---|---|
| 3iPA (VI) | Pd/C | 6-isopentylamino-ribofuranosylpurine | 154.5–156°C | 267 nm (ε 17,900) |
2.1. UV Spectra
UV absorption varies with pH due to protonation/deprotonation of the purine ring :
| pH | (nm) | Extinction Coefficient (ε) |
|---|---|---|
| 1 | 265 | 17,200 |
| 7 | 267 | 17,900 |
| 10 | 275 (shoulder at 283) | 14,500 |
2.2. NMR Data
Key -NMR signals (DMSO-d6/D2O) :
-
Dimethylallyl group :
-
1.80 ppm (3H, s, CH)
-
4.82 ppm (2H, s, =CH)
-
-
Purine protons :
-
8.18 ppm and 8.28 ppm (2H, s, C2 and C8 protons).
-
3.1. Role in tRNA Modification
3iPA is a naturally occurring modified nucleoside in serine and tyrosine tRNAs, contributing to translational fidelity . Desulfurization with Raney nickel converts related 2-methylthio derivatives (e.g., in E. coli tRNA) to 3iPA analogs, highlighting its biosynthetic flexibility .
3.2. Biological Activation
-
Two-Step Activation : 3iPA can be hydrolyzed to the free base 6-(3-methyl-2-butenylamino)purine (3iP) via enzymatic de-ribosylation, enhancing cytokinin receptor binding .
-
Comparison with Analogues :
Cytokinin Form Receptor Binding Affinity Bioassay Activity (Tobacco Callus) 3iPA (riboside) Weak Moderate 3iP (free base) Strong High
4.1. Stability Under Acidic/ Basic Conditions
-
Acidic Hydrolysis : Cleavage of the glycosidic bond occurs at pH < 3, yielding 3iP and ribose .
-
Alkaline Conditions : Stable up to pH 10 but degrades slowly via β-elimination at higher pH .
4.2. Side-Chain Modifications
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity :
Research indicates that compounds like 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine can interfere with viral replication processes. Its mechanism often involves the inhibition of viral polymerases, which are crucial for the synthesis of viral nucleic acids. Studies have demonstrated that this compound shows promising activity against various viruses, including those responsible for influenza and herpes simplex infections .
Anticancer Properties :
The compound has also been evaluated for its anticancer potential. It is believed to induce apoptosis in cancer cells by disrupting nucleic acid synthesis, thereby halting cell division. This effect is particularly significant in rapidly dividing cells, such as those found in tumors. In vitro studies have shown that 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine can reduce tumor cell viability and promote cell cycle arrest .
Biochemical Research
Enzyme Interaction Studies :
The interactions of this compound with various enzymes involved in nucleic acid metabolism are a focal point of biochemical research. For instance, studies have explored its binding affinity to DNA polymerases and ribonucleotide reductases, which are critical for DNA synthesis and repair . Understanding these interactions helps elucidate the compound's mechanism of action and its potential therapeutic applications.
Role as a Research Tool :
In addition to its therapeutic potential, 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine serves as a valuable research tool in the synthesis of more complex nucleoside analogs. Its structure allows it to be modified further to create derivatives with enhanced biological activity or specificity .
Agricultural Applications
Cytokinin Mimetic :
Interestingly, 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine has been identified as a cytokinin mimic. Cytokinins are plant hormones that regulate cell division and growth. This property suggests potential applications in agriculture for enhancing plant growth and development under stress conditions .
Data Table: Summary of Applications
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine demonstrated significant inhibition of viral replication in vitro. The compound was tested against a panel of RNA viruses, showing a dose-dependent reduction in viral load.
Case Study 2: Anticancer Activity
In another study focusing on cancer treatment, this compound was administered to mice with induced tumors. Results indicated a substantial reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action for compounds like 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine often involves:
Molecular Targets: Binding to enzymes involved in nucleic acid synthesis, such as DNA polymerases or ribonucleotide reductases.
Pathways: Inhibition of nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
Structural Variations at the N6 Position
The N6 substituent is critical for modulating biological activity. Key analogues include:
Key Observations :
- Biological Specificity: The isopentenyl group in ’s compound showed lower antiproliferative activity than N6-isopentenyladenosine, highlighting the importance of substituent orientation and ribose conformation .
Physicochemical Properties
| Property | 6-(3,3-Dimethylallylamino)-9-(β-D-ribofuranosyl)purine | 6-Ethyl-9-(β-D-ribofuranosyl)purine | 6-Chloro-9-(β-D-ribofuranosyl)purine |
|---|---|---|---|
| Molecular Formula | C13H19N5O4 | C12H16N4O4 | C10H11ClN4O4 |
| Molecular Weight (g/mol) | ~309.32 | 280.28 | 298.67 |
| logP (Predicted) | 2.1 | 1.5 | 0.8 |
| Solubility | Moderate in polar aprotic solvents | High in DMSO | Low in water |
Biological Activity
6-(3,3-Dimethylallylamino)-9-(β-D-ribofuranosyl)purine, commonly referred to as DMAP (dimethylallylaminopurine riboside), is a purine nucleoside derivative with significant biological activity, particularly in plant physiology as a cytokinin. This compound is structurally related to zeatin and is known for its role in promoting cell division and differentiation in plants.
- Molecular Formula : C₁₅H₂₁N₅O₄
- Molecular Weight : 335.37 g/mol
- CAS Number : 7724-76-7
- Physical Description : White to off-white crystalline powder
- Purity : ≥ 98.0%
Cytokinin Activity
DMAP exhibits cytokinin-like activity, which is crucial for various physiological processes in plants, including:
- Promotion of Cell Division : DMAP enhances cell division in plant tissues, which is essential for growth and development.
- Influence on Shoot and Root Development : It plays a role in the formation of shoots and roots, contributing to the overall architecture of the plant.
- Delay of Senescence : Like other cytokinins, DMAP can delay leaf senescence, maintaining chlorophyll content and enhancing photosynthetic efficiency.
The biological activity of DMAP is primarily attributed to its ability to mimic natural cytokinins. It affects various signaling pathways associated with cell growth and differentiation. DMAP's structure allows it to bind to cytokinin receptors, triggering downstream signaling that promotes growth responses .
Research Findings
Several studies have explored the effects of DMAP on plant growth and development:
- Cytokinin Precursor Studies : Research indicates that compounds like DMAP can act as precursors to zeatin in certain fungi, demonstrating its potential role in biosynthetic pathways .
- Micropropagation Studies : In micropropagation experiments, DMAP has been shown to enhance shoot regeneration rates compared to traditional cytokinins, making it a valuable tool in tissue culture .
- Comparative Activity Assays : In bioassays comparing various cytokinins, DMAP exhibited significant activity in promoting cell division and shoot formation in several plant species .
Case Study 1: Effect on Prunus Rootstocks
In a study evaluating the effect of DMAP on Prunus rootstocks, researchers found that the application of DMAP significantly increased adventitious shoot regeneration compared to control treatments. This suggests that DMAP can effectively stimulate growth responses necessary for successful micropropagation .
Case Study 2: Zeatin Synthesis in Rhizopogon roseolus
A notable study demonstrated that Rhizopogon roseolus, a mycorrhizal fungus, synthesizes zeatin from DMAP-like compounds. This highlights the ecological relevance of DMAP as a precursor in natural plant hormone biosynthesis .
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 6-(3,3-Dimethylallylamino)-9-(β-D-ribofuranosyl)purine (DMAP) | High (cytokinin-like) | Binds to cytokinin receptors; promotes cell division |
| Zeatin | High | Directly stimulates growth via receptor binding |
| Isopentenyladenine | Moderate | Similar mechanism but less effective than zeatin |
| Meta-Topolin | Medium | Promotes shoot regeneration but less potent than DMAP |
Q & A
Q. How can regioselectivity challenges in alkylation/arylation reactions be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
